molecular formula C14H9ClO3 B581553 4-Chloro-3-(4-formylphenyl)benzoic acid CAS No. 1261921-72-5

4-Chloro-3-(4-formylphenyl)benzoic acid

Cat. No. B581553
CAS RN: 1261921-72-5
M. Wt: 260.673
InChI Key: XFSNYZOUSWRPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-(4-formylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H9ClO3 . It is a derivative of benzoic acid, which is an important intermediate in the synthesis of many other organic compounds .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4-formylphenyl)benzoic acid” consists of a benzene ring substituted with a carboxylic acid group (-COOH), a formyl group (-CHO), and a chlorine atom. The molecular weight of this compound is 260.673g/mol .

Scientific Research Applications

Benzylic Oxidation Reactions

The benzylic position of aromatic compounds can undergo oxidation to form carboxylic acids. In this context, 4-Chloro-3-(4-formylphenyl)benzoic acid can serve as a precursor. By introducing oxidizing agents, researchers can convert the alkyl side chain to a carboxylic acid functional group .

Safety And Hazards

“4-Chloro-3-(4-formylphenyl)benzoic acid” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Therefore, it should be handled with appropriate safety measures .

properties

IUPAC Name

4-chloro-3-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNYZOUSWRPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688921
Record name 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-formylphenyl)benzoic acid

CAS RN

1261921-72-5
Record name 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.